1h-Imidazole-1-carboxamide

Descripción general

Descripción

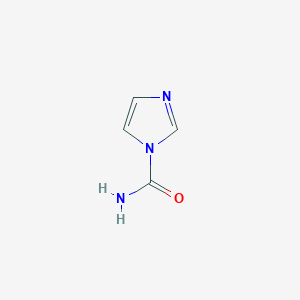

1H-Imidazole-1-carboxamide is a heterocyclic organic compound that features an imidazole ring with a carboxamide group attached to the nitrogen atom at position 1

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboxamide can be synthesized through several methods, including:

Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

1H-Imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-1-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.

Major Products:

Oxidation: Imidazole-1-carboxylic acid derivatives.

Reduction: Imidazole-1-amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Recent studies have identified derivatives of 1H-imidazole-1-carboxamide as potential Bruton's tyrosine kinase (BTK) inhibitors. These inhibitors are crucial in treating B-cell malignancies. A notable compound demonstrated impressive selectivity and robust antitumor efficacy in vivo, marking a significant advancement in targeted cancer therapies .

Antimicrobial Properties

Research has shown that N-acyl derivatives of this compound exhibit notable antibacterial and antifungal activities. A study highlighted the synthesis and biological evaluation of these derivatives, which displayed excellent antioxidant activity and moderate antimicrobial potential against various pathogens .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the structural characteristics of this compound allow it to act as a hinge binder in kinase inhibitors, expanding the chemical diversity of such inhibitors and potentially leading to more effective treatments with fewer side effects .

Molecular Docking Studies

Computational evaluations using molecular docking simulations have provided insights into the interaction mechanisms between this compound derivatives and their molecular targets. These studies indicate that the compounds can stabilize at active sites through electrostatic and hydrophobic interactions, which is essential for designing new therapeutic agents .

Material Science

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. It is used in the preparation of carbamoylimidazolium iodides and their derivatives, which have applications in developing ureas, thioureas, carbamates, and amides . This versatility makes it a valuable reagent in organic synthesis.

Data Table: Key Findings on this compound Applications

Case Studies

Case Study 1: BTK Inhibitors

A recent study focused on the development of 1-amino-1H-imidazole-5-carboxamide derivatives as BTK inhibitors. The most potent compound demonstrated not only selectivity but also favorable pharmacokinetic properties, indicating its potential for clinical use in treating B-cell lymphomas .

Case Study 2: Antimicrobial Evaluation

Another study synthesized several N-acyl derivatives of this compound and evaluated their antimicrobial properties. The results showed that these compounds could serve as promising candidates for drug development against resistant bacterial strains due to their effective bioactivity .

Mecanismo De Acción

1H-Imidazole-1-carboxamide can be compared with other imidazole derivatives such as:

Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme catalysis.

Purine: A heterocyclic compound with an imidazole ring, essential for DNA and RNA synthesis.

Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Comparación Con Compuestos Similares

- Histidine

- Purine

- Histamine

Actividad Biológica

1H-Imidazole-1-carboxamide and its derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a carboxamide functional group. This structure contributes to its unique chemical reactivity and biological interactions. The general molecular formula for this compound is , with a molecular weight of approximately 114.12 g/mol.

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity . For instance, N-acyl derivatives have shown promising results in scavenging free radicals, which can mitigate oxidative stress in biological systems .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal potentials . Research indicates that certain derivatives possess moderate to excellent activity against various pathogens, making them potential candidates for treating infections .

Anti-Cancer Effects

The inhibition of heme oxygenase-1 (HO-1) has been identified as a crucial mechanism through which imidazole derivatives exert anti-cancer effects. HO-1 is often overexpressed in tumors, contributing to cancer progression and resistance to therapies. Compounds derived from this compound have been shown to inhibit HO-1 with varying potencies, suggesting their utility in cancer treatment strategies .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways, disrupting normal cellular processes. For example, they can inhibit protein kinases or other signaling molecules that regulate cell growth and proliferation.

- Molecular Targeting : Molecular docking studies have indicated that these compounds can effectively bind to target proteins, stabilizing interactions through electrostatic and hydrophobic forces .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

Propiedades

IUPAC Name |

imidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIDMUTWHLMPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295322 | |

| Record name | 1h-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-41-8 | |

| Record name | Imidazole-1-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.